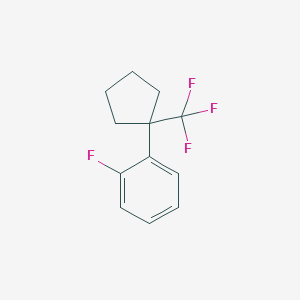
1-Fluoro-2-(1-trifluoromethylcyclopentyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-2-(1-trifluoromethylcyclopentyl)benzene is an organic compound with the molecular formula C12H12F4 This compound is characterized by a benzene ring substituted with a fluoro group and a trifluoromethylcyclopentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-2-(1-trifluoromethylcyclopentyl)benzene typically involves the reaction of 1-fluoro-2-bromobenzene with 1-trifluoromethylcyclopentylmagnesium bromide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Fluoro-2-(1-trifluoromethylcyclopentyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed: The major products formed depend on the type of reaction. For example, nitration yields nitro derivatives, while nucleophilic substitution can produce various substituted benzene derivatives.
Applications De Recherche Scientifique
1-Fluoro-2-(1-trifluoromethylcyclopentyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Fluoro-2-(1-trifluoromethylcyclopentyl)benzene involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.
Comparaison Avec Des Composés Similaires
- 1-Fluoro-2-(trifluoromethyl)benzene
- 1-Fluoro-2-methylbenzene
- 1-Fluoro-2-chlorobenzene
Comparison: 1-Fluoro-2-(1-trifluoromethylcyclopentyl)benzene is unique due to the presence of both a fluoro group and a trifluoromethylcyclopentyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and applications compared to similar compounds.
Activité Biologique
1-Fluoro-2-(1-trifluoromethylcyclopentyl)benzene is a fluorinated aromatic compound that has garnered interest in various fields, including medicinal chemistry and material science. Its unique structure, featuring a trifluoromethyl group and a cyclopentyl moiety, suggests potential biological activities that merit exploration.
- Molecular Formula : C12H10F4
- Molecular Weight : 250.20 g/mol
- IUPAC Name : this compound
- CAS Number : Not available in the provided sources.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. The presence of the trifluoromethyl group may increase lipophilicity, facilitating membrane penetration and enhancing antimicrobial efficacy.
2. Anticancer Potential
Preliminary studies suggest that the compound may have anticancer properties. Fluorinated aromatic compounds have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
3. Insecticidal Properties
The compound has been explored as a potential insecticide. Its structural characteristics may contribute to its ability to disrupt the nervous system of insects, leading to effective pest control.
The mechanism of action for this compound is hypothesized to involve:
- Interaction with Biological Membranes : The hydrophobic nature of the trifluoromethyl group enhances the compound's ability to integrate into lipid membranes, potentially disrupting cellular functions.
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, suggesting that this compound may also exert effects through enzyme modulation.
Case Studies and Research Findings
Several studies have highlighted the biological activities of similar fluorinated compounds:
Propriétés
Formule moléculaire |
C12H12F4 |
|---|---|
Poids moléculaire |
232.22 g/mol |
Nom IUPAC |
1-fluoro-2-[1-(trifluoromethyl)cyclopentyl]benzene |
InChI |
InChI=1S/C12H12F4/c13-10-6-2-1-5-9(10)11(12(14,15)16)7-3-4-8-11/h1-2,5-6H,3-4,7-8H2 |
Clé InChI |
WDRIGEJUDRYTFU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C2=CC=CC=C2F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















